molecular formula C9H4F4O2 B3039314 2,3,5,6-Tetrafluorophenyl acrylate CAS No. 101156-32-5

2,3,5,6-Tetrafluorophenyl acrylate

Cat. No.: B3039314
CAS No.: 101156-32-5
M. Wt: 220.12 g/mol
InChI Key: GXJPHSMOOJJMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluorophenyl acrylate is a fluorinated acrylate compound with the molecular formula C9H4F4O2 and a molecular weight of 220.12 g/mol . This compound is characterized by the presence of four fluorine atoms on the phenyl ring, which significantly influences its chemical properties and reactivity. It is primarily used in research and industrial applications due to its unique chemical structure and properties.

Mechanism of Action

Preparation Methods

The synthesis of 2,3,5,6-Tetrafluorophenyl acrylate typically involves the reaction of 2,3,5,6-tetrafluorophenol with acrylic acid chloride . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2,3,5,6-Tetrafluorophenol+Acrylic acid chloride2,3,5,6-Tetrafluorophenyl acrylate+HCl\text{2,3,5,6-Tetrafluorophenol} + \text{Acrylic acid chloride} \rightarrow \text{this compound} + \text{HCl} 2,3,5,6-Tetrafluorophenol+Acrylic acid chloride→2,3,5,6-Tetrafluorophenyl acrylate+HCl

In industrial settings, this reaction is optimized for large-scale production by controlling the temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

2,3,5,6-Tetrafluorophenyl acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phen

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O2/c1-2-6(14)15-9-7(12)4(10)3-5(11)8(9)13/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJPHSMOOJJMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=C(C(=CC(=C1F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101156-32-5
Record name 2,3,5,6-Tetrafluorophenyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrafluorophenyl acrylate
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrafluorophenyl acrylate
Reactant of Route 3
2,3,5,6-Tetrafluorophenyl acrylate
Reactant of Route 4
2,3,5,6-Tetrafluorophenyl acrylate
Reactant of Route 5
2,3,5,6-Tetrafluorophenyl acrylate
Reactant of Route 6
2,3,5,6-Tetrafluorophenyl acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.